7-(3-Chloro-2-hydroxypropyl)-8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-(3-Chloro-2-hydroxypropyl)-8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Chloro-2-hydroxypropyl)-8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, including the chlorination of hydroxypropyl groups and the incorporation of hydroxyethyl piperazine. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
7-(3-Chloro-2-hydroxypropyl)-8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo several types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chlorinated hydroxypropyl group can be reduced to form a hydroxypropyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted purine derivatives.
Scientific Research Applications
7-(3-Chloro-2-hydroxypropyl)-8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(3-Chloro-2-hydroxypropyl)-8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The hydroxyethyl piperazine moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The chlorinated hydroxypropyl group may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonic acid: A similar compound with a hydroxyethyl piperazine moiety, commonly used as a buffer in biological studies.
4-(2-Hydroxyethyl)piperazin-1-ylethanesulphonic acid: Another related compound used in cell culture media as a buffering agent.
Properties
CAS No. |
87080-29-3 |
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Molecular Formula |
C16H25ClN6O4 |
Molecular Weight |
400.9 g/mol |
IUPAC Name |
7-(3-chloro-2-hydroxypropyl)-8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C16H25ClN6O4/c1-19-13-12(14(26)20(2)16(19)27)23(10-11(25)9-17)15(18-13)22-5-3-21(4-6-22)7-8-24/h11,24-25H,3-10H2,1-2H3 |
InChI Key |
DWUPHFGYLVVKED-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)CCO)CC(CCl)O |
Origin of Product |
United States |
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